molecular formula C17H29BClNO2 B1396274 4-((Diethylamino)methyl)phenylboronic acid pinacol ester hydrochloride CAS No. 2096340-36-0

4-((Diethylamino)methyl)phenylboronic acid pinacol ester hydrochloride

Cat. No.: B1396274
CAS No.: 2096340-36-0
M. Wt: 325.7 g/mol
InChI Key: XWPFYZSWFZZGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Diethylamino)methyl)phenylboronic acid pinacol ester hydrochloride is a useful research compound. Its molecular formula is C17H29BClNO2 and its molecular weight is 325.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds, such as phenylboronic acid pinacol ester, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound’s mode of action is primarily through its role in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the halide or pseudo-halide. In transmetalation, the organoboron compound transfers the organic group to the palladium .

Biochemical Pathways

The Suzuki–Miyaura reaction is a key biochemical pathway involved in the action of this compound . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction can lead to the synthesis of various organic compounds, depending on the halide or pseudo-halide used .

Pharmacokinetics

It’s important to note that the stability of similar boronic pinacol esters can be influenced by factors such as ph .

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of similar boronic pinacol esters is considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using this compound for pharmacological purposes .

Biochemical Analysis

Biochemical Properties

4-((Diethylamino)methyl)phenylboronic acid pinacol ester hydrochloride plays a significant role in biochemical reactions, particularly in the context of organic synthesis. This compound is known to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the Suzuki-Miyaura cross-coupling reaction, where it acts as a boronic acid ester . This interaction is crucial for the formation of carbon-carbon bonds, making it a valuable tool in organic synthesis. Additionally, this compound can undergo protodeboronation, a process that involves the removal of the boronic ester group . This reaction is facilitated by specific enzymes and can lead to the formation of various organic compounds.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of enzymes involved in cell signaling, leading to changes in the phosphorylation status of key signaling proteins . This modulation can affect various cellular processes, including cell growth, differentiation, and apoptosis. Additionally, this compound has been found to impact gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression levels of specific genes, thereby influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. At the molecular level, this compound can bind to specific biomolecules, including enzymes and proteins, through its boronic acid ester group . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, in the context of the Suzuki-Miyaura cross-coupling reaction, this compound acts as a substrate for the palladium-catalyzed reaction, leading to the formation of carbon-carbon bonds . Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known to be relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The stability of the compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects include changes in cell signaling pathways, gene expression, and cellular metabolism, which can persist even after the compound has been degraded.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain dosage levels. These findings highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound can interact with enzymes and cofactors that are part of these pathways, leading to changes in metabolic flux and metabolite levels . For example, it can participate in the Suzuki-Miyaura cross-coupling reaction, which is a key step in the synthesis of various organic compounds . Additionally, this compound can undergo protodeboronation, resulting in the formation of different metabolites . These metabolic pathways are essential for the compound’s role in biochemical reactions and its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it can localize to different cellular compartments, depending on its interactions with other biomolecules . The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins . These factors collectively determine the compound’s localization and accumulation within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, this compound can be found in the cytoplasm, where it participates in various biochemical reactions and processes . The subcellular localization of this compound is essential for its role in cellular function and its overall impact on biochemical pathways.

Biological Activity

4-((Diethylamino)methyl)phenylboronic acid pinacol ester hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their diverse applications, particularly in the fields of cancer therapy and antibacterial treatments. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound consists of a phenylboronic acid moiety with a diethylamino group and a pinacol ester. Its structure is significant for its interaction with biological targets, particularly in modulating enzyme activity.

The biological activity of this compound is primarily attributed to its ability to bind covalently to certain proteins and enzymes. This interaction can lead to the inhibition of proteasomal activity, which is crucial in cancer cell proliferation and survival. The compound has shown promise as a proteasome inhibitor, similar to other boronic acid derivatives that target the ubiquitin-proteasome pathway.

Anticancer Activity

Research indicates that boronic acids can inhibit cancer cell growth by inducing apoptosis and cell cycle arrest. For instance, studies have demonstrated that compounds with similar structures exhibit IC50 values in the nanomolar range against various cancer cell lines (e.g., U266 cells) due to their action on the proteasome . The mechanism involves halting the progression of the cell cycle at the G2/M phase, leading to increased cell death.

Antibacterial Activity

Boronic acids have also been investigated for their antibacterial properties. They can disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival. Preliminary studies suggest that this compound may exhibit similar effects, although specific data on its antibacterial efficacy requires further exploration.

Data Table: Biological Activities of Boronic Acid Derivatives

Compound NameActivity TypeIC50 Value (nM)Target Mechanism
This compoundAnticancerTBDProteasome inhibition
BortezomibAnticancer7.05Proteasome inhibition
Boron-containing dipeptideAnticancer8.21Cell cycle arrest
Boronic acid derivativesAntibacterialTBDDisruption of bacterial cell wall synthesis

Case Studies

  • Proteasome Inhibition : A study involving various boronic acid derivatives highlighted their role as proteasome inhibitors, showcasing significant growth inhibition in multiple cancer cell lines. The results indicated that structural modifications could enhance potency and selectivity .
  • Antibacterial Properties : Another investigation focused on the antibacterial potential of boronic acids against resistant strains of bacteria. While specific data on this compound's efficacy was limited, related boronic acids demonstrated promising results in inhibiting bacterial growth .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the therapeutic potential of this compound. Initial assessments suggest favorable absorption characteristics; however, optimization is necessary to improve bioavailability and reduce potential toxicity. Compared to traditional chemotherapeutics like bortezomib, some boronic acid derivatives exhibit lower toxicity profiles, making them attractive candidates for further development .

Properties

IUPAC Name

N-ethyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28BNO2.ClH/c1-7-19(8-2)13-14-9-11-15(12-10-14)18-20-16(3,4)17(5,6)21-18;/h9-12H,7-8,13H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPFYZSWFZZGIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CC)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096340-36-0
Record name Benzenemethanamine, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096340-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((Diethylamino)methyl)phenylboronic acid pinacol ester hydrochloride
Reactant of Route 2
Reactant of Route 2
4-((Diethylamino)methyl)phenylboronic acid pinacol ester hydrochloride
Reactant of Route 3
Reactant of Route 3
4-((Diethylamino)methyl)phenylboronic acid pinacol ester hydrochloride
Reactant of Route 4
Reactant of Route 4
4-((Diethylamino)methyl)phenylboronic acid pinacol ester hydrochloride
Reactant of Route 5
Reactant of Route 5
4-((Diethylamino)methyl)phenylboronic acid pinacol ester hydrochloride
Reactant of Route 6
4-((Diethylamino)methyl)phenylboronic acid pinacol ester hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.